A Senior Application Scientist's Guide to tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS: 57476-50-3): Synthesis, Applications, and Core Properties
A Senior Application Scientist's Guide to tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS: 57476-50-3): Synthesis, Applications, and Core Properties
Executive Summary: This technical guide provides an in-depth analysis of tert-butyl 3-formyl-1H-indole-1-carboxylate, a pivotal intermediate in modern organic synthesis and medicinal chemistry. Identified by its CAS Number 57476-50-3, this compound's unique structural features—namely the nitrogen-protecting tert-butoxycarbonyl (Boc) group and the C3-position formyl group—make it an exceptionally versatile building block for constructing complex heterocyclic scaffolds. We will explore its fundamental physicochemical properties, detail a robust and field-proven synthetic protocol with mechanistic insights, discuss its strategic applications in drug discovery, and provide essential safety and handling information. This document is intended for researchers, chemists, and drug development professionals who utilize indole derivatives in their synthetic programs.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of reproducible science. Tert-butyl 3-formyl-1H-indole-1-carboxylate is most unambiguously identified by its Chemical Abstracts Service (CAS) Registry Number: 57476-50-3 .[1] The presence of the Boc protecting group significantly alters the chemical behavior of the parent indole-3-carboxaldehyde, enhancing its solubility in common organic solvents and modifying the nucleophilicity of the indole nitrogen, thereby enabling a wide range of selective chemical transformations.
The core physicochemical properties are summarized below for quick reference.
| Property | Value |
| CAS Number | 57476-50-3[2][3] |
| Molecular Formula | C₁₄H₁₅NO₃[2][4] |
| Molecular Weight | 245.27 g/mol [2] |
| IUPAC Name | tert-butyl 3-formylindole-1-carboxylate[2] |
| Common Synonyms | N-Boc-indole-3-carboxaldehyde, 1-(tert-Butoxycarbonyl)-3-formyl-1H-indole, 1-Boc-3-Formylindole[4][5] |
| Appearance | Solid |
| Melting Point | 119-121 °C[1] |
| InChI Key | GDYHUGFAKMUUQL-UHFFFAOYSA-N |
The Strategic Role in Organic Synthesis: The Boc Advantage
The utility of tert-butyl 3-formyl-1H-indole-1-carboxylate stems directly from the strategic placement of the tert-butoxycarbonyl (Boc) group on the indole nitrogen. This modification serves several critical functions:
-
Nitrogen Protection: The Boc group prevents unwanted side reactions at the indole nitrogen, which would otherwise be nucleophilic and susceptible to alkylation, acylation, or oxidation under various reaction conditions.
-
Enhanced Solubility: The bulky and lipophilic tert-butyl group significantly improves the compound's solubility in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, THF), which is often a practical limitation when working with unsubstituted indoles.[6]
-
Modulation of Reactivity: While protecting the nitrogen, the electron-withdrawing nature of the carbamate directs electrophilic substitution to other positions on the indole ring and facilitates reactions at the C3-aldehyde.
-
Facile Deprotection: The Boc group is robust under many synthetic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free indole, a crucial step in the final stages of synthesizing a target molecule.
The C3-formyl group is a versatile chemical handle, serving as a precursor for transformations such as reductive amination, Wittig reactions, oxidation to a carboxylic acid, or as an electrophilic partner in condensation reactions. This dual functionality makes the molecule a cornerstone intermediate for building diverse molecular architectures.[6]
Synthesis and Mechanistic Insight: A Validated Protocol
A reliable and scalable synthesis of tert-butyl 3-formyl-1H-indole-1-carboxylate involves the direct N-acylation of commercially available indole-3-carboxaldehyde. This method is preferred for its high yield, straightforward execution, and simple purification.
Experimental Protocol: N-Boc Protection of Indole-3-carboxaldehyde
Objective: To synthesize tert-butyl 3-formyl-1H-indole-1-carboxylate from indole-3-carboxaldehyde.
Reagents & Materials:
-
Indole-3-carboxaldehyde (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)
-
Triethylamine (Et₃N) (1.3 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine, saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carboxaldehyde, 4-dimethylaminopyridine (DMAP), and anhydrous dichloromethane.
-
Base Addition: Add triethylamine (Et₃N) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.[3]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with additional dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with saturated brine.[3]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient (e.g., starting with 1:9 v/v) to afford the pure tert-butyl 3-formyl-1H-indole-1-carboxylate as a solid.[3]
Causality and In-Process Validation:
-
Triethylamine (Et₃N): Acts as a base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which then attacks the Boc₂O.
-
DMAP: Serves as a highly nucleophilic acylation catalyst. It reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the indolate, accelerating the reaction.
-
TLC Monitoring: This is a critical self-validation step. By comparing the reaction mixture to spots of the starting material, it provides a real-time, qualitative assessment of reaction completion, preventing premature workup or unnecessary reaction time.
-
Aqueous Wash: The water wash removes water-soluble components like triethylammonium salts, while the brine wash helps to break any emulsions and further dry the organic layer.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of tert-butyl 3-formyl-1H-indole-1-carboxylate.
Key Applications in Research and Development
The unique structure of tert-butyl 3-formyl-1H-indole-1-carboxylate makes it a valuable precursor in several high-value research areas.
-
Pharmaceutical Synthesis: It is a key intermediate for synthesizing a variety of pharmaceutical agents.[6] Its derivatives have been explored for potential applications as anti-inflammatory, anti-cancer, and neurological disorder treatments.[6] The indole scaffold is a privileged structure in medicinal chemistry, and this building block provides a convenient entry point for its elaboration.
-
Complex Organic Synthesis: Chemists use this compound to build more complex indole derivatives that are valuable in medicinal chemistry research.[6] The aldehyde can be converted into a wide array of functional groups, enabling the construction of diverse compound libraries for screening.
-
Materials Science: The reactivity of the indole ring and the aldehyde group allows for its incorporation into advanced materials, such as polymers or coatings, where the indole moiety can impart specific electronic or photophysical properties.[6]
-
Fluorescent Probes: The indole nucleus is a known fluorophore. This compound can be used as a starting point for creating fluorescent probes for bioimaging, allowing for the visualization of biological processes in living cells.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety. The Globally Harmonized System (GHS) classifications provide a clear summary of the potential hazards.
| GHS Hazard Information | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.[7]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Avoid the formation of dust and aerosols during handling.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
Conclusion
Tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS: 57476-50-3) is more than just a chemical intermediate; it is a strategic tool for synthetic and medicinal chemists. Its well-defined properties, reliable synthesis, and the versatile reactivity afforded by its dual functional groups—the Boc-protected nitrogen and the C3-aldehyde—ensure its continued importance in the development of novel pharmaceuticals, advanced materials, and chemical probes. Understanding its synthesis, handling, and strategic application is essential for any research professional working at the forefront of heterocyclic chemistry.
References
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PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
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Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
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